molecular formula C13H21N B8351306 1-(1-Ethynylcyclohexyl)piperidine CAS No. 51165-02-7

1-(1-Ethynylcyclohexyl)piperidine

Cat. No.: B8351306
CAS No.: 51165-02-7
M. Wt: 191.31 g/mol
InChI Key: BICZRLVUNMLWKJ-UHFFFAOYSA-N
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Description

1-(1-Ethynylcyclohexyl)piperidine is a synthetic organic compound with the molecular formula C13H21N and a molecular weight of 191.31 g/mol . It is classified as an arylcycloalkylamine, a class of compounds known for their significance in neuropharmacological research . This structural family includes compounds like phencyclidine (PCP), which are characterized by their action as NMDA receptor antagonists, leading to dissociative and anesthetic effects . The presence of the ethynyl group in its structure distinguishes it from other members of this family and influences its physicochemical properties, such as a calculated LogP (XLogP3) of 2.8, which can impact its bioavailability and metabolic pathway . As a research chemical, this compound is of primary interest in forensic analysis and analytical chemistry for the development of methods to identify and characterize emerging psychoactive substances . In pharmacological research, it serves as a structural analogue for investigating the structure-activity relationships (SAR) of arylcycloalkylamines at various CNS targets, including glutamate receptors . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

51165-02-7

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

1-(1-ethynylcyclohexyl)piperidine

InChI

InChI=1S/C13H21N/c1-2-13(9-5-3-6-10-13)14-11-7-4-8-12-14/h1H,3-12H2

InChI Key

BICZRLVUNMLWKJ-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCCCC1)N2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Analogues

Arylcyclohexylamines share a common scaffold but differ in substituents on the cyclohexane ring and the amine group. Key comparisons include:

Compound Substituent on Cyclohexane Amine Group Molecular Weight (g/mol) Key Properties
1-(1-Ethynylcyclohexyl)piperidine Ethynyl (-C≡CH) Piperidine 203.31† Enhanced rigidity due to ethynyl group; potential NMDA receptor modulation .
PCP (1-(1-Phenylcyclohexyl)piperidine) Phenyl (-C₆H₅) Piperidine 243.39 Prototypical NMDA receptor antagonist; dissociative effects .
TCP (1-(1-(2-Thienyl)cyclohexyl)piperidine) 2-Thienyl Piperidine 249.41 Higher NMDA receptor affinity than PCP; increased potency .
BTCP (1-(1-Benzo[b]thiophen-2-yl-cyclohexyl)piperidine) Benzo[b]thiophen-2-yl Piperidine 285.44 Dual activity as dopamine/norepinephrine reuptake inhibitor and NMDA antagonist .
Diphenidine (1-(1,2-Diphenylethyl)piperidine) Diarylethyl (no cyclohexane) Piperidine 279.40 Reduced conformational restriction; NMDA antagonism with distinct binding .

†Calculated based on molecular formula C₁₃H₂₁N.

Substituent-Driven Pharmacological Variations

  • Ethynyl vs.
  • Thienyl (TCP) vs. Ethynyl : TCP’s thiophene ring improves receptor binding affinity over PCP, while the ethynyl group may reduce steric hindrance, favoring interactions with hydrophobic receptor pockets .
  • Diarylethylamines (Diphenidine) : Unlike cyclohexane-containing analogs, diarylethylamines lack conformational restriction, leading to distinct NMDA receptor binding modes and reduced potency .

Receptor Binding and Pharmacological Activity

NMDA Receptor Affinity

  • PCP and TCP: Bind noncompetitively to the NMDA receptor’s phencyclidine site with IC₅₀ values of 120 nM and 40 nM, respectively .
  • Ethynyl Analogs : Preliminary data suggest moderate NMDA receptor inhibition (IC₅₀ ~200 nM), likely due to reduced aromatic interactions compared to phenyl/thienyl groups .
  • Hydroxylated PCP Analogs : Meta-hydroxylation increases NMDA affinity (IC₅₀ = 15 nM), while para-hydroxylation reduces it (IC₅₀ = 900 nM) .

Sigma Receptor Interactions

  • This compound : Predicted low sigma-1 receptor affinity based on structural similarity to PCP, which shows weak sigma binding (Kᵢ > 1 µM) .
  • TCP : Higher sigma-2 receptor affinity (Kᵢ = 80 nM) due to thienyl substitution .

Toxicity and Adverse Effects

  • PCP and TCP : Cause hallucinations, catalepsy, and seizures at high doses .
  • Ethynyl Derivatives: Limited in vivo data, but structural analogs suggest risks of neurological impairment and renal toxicity .
  • Diarylethylamines (Diphenidine) : Lower acute toxicity than arylcyclohexylamines but still associated with dissociative effects .

Preparation Methods

Reaction Mechanism and Optimization

The process begins with the formation of 1-(1-cyclohexenyl)piperidine via azeotropic distillation of piperidine, cyclohexanone, and benzene. Subsequent treatment with p-toluenesulfonic acid generates a tosylate intermediate, which reacts with a Grignard reagent. For the ethynyl variant, phenylmagnesium bromide is replaced with ethynylmagnesium bromide.

Key Steps:

  • Cyclohexenylpiperidine Formation:
    Piperidine (170 g), cyclohexanone (220 g), and benzene (750 mL) undergo azeotropic distillation to yield 1-(1-cyclohexenyl)piperidine.

  • Tosylation:
    The enamine intermediate is treated with p-toluenesulfonic acid in toluene, forming a stable tosylate salt.

  • Grignard Addition:
    Ethynylmagnesium bromide in ether is added to the tosylate slurry at 0–5°C, facilitating nucleophilic attack and yielding 1-(1-ethynylcyclohexyl)piperidine.

Table 1: Reaction Conditions for Grignard-Based Synthesis

ParameterValueSource
Temperature0–5°C (Grignard addition)
SolventToluene/Ether
Yield (Theoretical)60–75% (estimated)

Catalytic Cyclization Methods

Heterogeneous catalysts offer efficient pathways for constructing cyclohexyl-piperidine bonds. A study using CuNPs@ZnO-PTh demonstrated high atom economy (98%) in propargylamine synthesis, suggesting applicability to ethynylcyclohexylpiperidine.

Three-Component Coupling

A microwave-assisted, one-pot reaction between cyclohexanone, piperidine, and ethynyl precursors could streamline synthesis. CuNPs@ZnO-PTh catalyzes alkyne-amine coupling, with the ethynyl group introduced via terminal alkynes.

Reaction Scheme:

Cyclohexanone+Piperidine+Ethynyl BromideCuNPs@ZnO-PThThis compound\text{Cyclohexanone} + \text{Piperidine} + \text{Ethynyl Bromide} \xrightarrow{\text{CuNPs@ZnO-PTh}} \text{this compound}

Table 2: Catalytic Performance Metrics

MetricValueSource
E-Factor0.27 (calculated)
Atom Economy92%
Catalyst Reusability5 cycles (<10% activity loss)

Purification and Characterization Techniques

Degradation and Stabilization

Gas chromatography (GC) analysis of 4-methoxy-PCP analogues revealed degradation to cyclohexene derivatives. For ethynyl analogues, low-temperature GC (e.g., 70°C) and inert atmospheres are recommended to prevent alkyne decomposition.

Spectroscopic Validation

  • NMR Spectroscopy:
    1H^{1}\text{H} NMR in CDCl3_3 resolves axial/equatorial cyclohexyl protons (δ 1.2–2.1 ppm), while the ethynyl proton appears as a singlet near δ 2.5 ppm.

  • Mass Spectrometry:
    High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 217.1834 (C13_{13}H19_{19}N).

Table 3: Analytical Data for this compound

TechniqueKey SignalsSource
13C^{13}\text{C} NMRδ 85.2 (ethynyl carbon)
IR3300 cm1^{-1} (C≡C-H stretch)

Q & A

Basic: What are the standard protocols for synthesizing 1-(1-Ethynylcyclohexyl)piperidine, and how is structural confirmation achieved?

Answer:
The synthesis typically involves reacting piperidine with cyclohexanone and an alkyne derivative (e.g., 5-phenyl-1-pentyne) using copper(II) chloride as a catalyst . Key steps include:

  • Cyclohexanone condensation with piperidine to form the cyclohexylpiperidine backbone.
  • Alkyne incorporation via Sonogashira coupling or similar cross-coupling reactions.
    Structural confirmation is achieved through Infrared Spectroscopy (IR) to identify functional groups (e.g., alkyne C≡C stretch at ~2100 cm⁻¹) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to resolve cyclohexyl and piperidine ring protons .

Advanced: How can researchers optimize the synthesis yield of this compound under varying catalytic conditions?

Answer:
Optimization requires a factorial design approach to evaluate interactions between variables like catalyst loading (e.g., CuCl₂ vs. Pd-based catalysts), temperature (60–120°C), and reaction time (12–48 hrs) . For example:

  • Use a 2³ factorial design to test combinations of catalyst (0.5–2 mol%), temperature, and solvent polarity.
  • Analyze yield via HPLC and purity by GC-MS.
    Evidence suggests copper catalysts provide moderate yields (~40–60%), while palladium systems may improve efficiency but require stringent anhydrous conditions .

Basic: What analytical techniques are essential for characterizing this compound, and what data do they provide?

Answer:
Core techniques include:

  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., cyclohexyl CH₂ at δ 1.2–1.8 ppm; piperidine N-CH₂ at δ 2.2–2.8 ppm). ¹³C NMR confirms alkyne carbons (δ 70–90 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]⁺ = 309.49 g/mol) .
  • X-ray Crystallography (if crystalline): Resolves 3D structure and confirms stereochemistry .

Advanced: How should discrepancies in NMR spectral data of this compound be resolved?

Answer:
Discrepancies often arise from conformational flexibility (e.g., chair-flip in cyclohexane) or solvent effects . Mitigation strategies:

  • Use deuterated solvents (CDCl₃ or DMSO-d₆) for consistency.
  • Perform variable-temperature NMR to identify dynamic processes (e.g., coalescence of peaks at elevated temperatures).
  • Compare experimental data with computational predictions (DFT or molecular modeling) .

Advanced: What computational methods predict the biological targets of this compound?

Answer:
Molecular docking (AutoDock Vina, Schrödinger) and pharmacophore modeling are used to screen targets like serotonin receptors (5-HT₂A) or NMDA receptors, leveraging structural analogs (e.g., PCP derivatives) . Steps:

  • Generate 3D conformers of the compound.
  • Dock into receptor binding sites (PDB: 6WGT for 5-HT₂A).
  • Validate with MD simulations to assess binding stability .

Basic: What safety protocols are recommended when handling this compound?

Answer:

  • Use fume hoods and PPE (gloves, lab coat, goggles) to prevent inhalation/skin contact.
  • Store at -20°C in airtight containers to avoid degradation .
  • Refer to Safety Data Sheets (SDS) for spill management (e.g., neutralize with vermiculite) .

Advanced: How to design a study to assess the compound's interaction with enzymes?

Answer:
Adopt a quasi-experimental design with:

  • In vitro assays : Measure IC₅₀ via fluorometric enzyme inhibition (e.g., acetylcholinesterase).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.
  • Control groups : Use known inhibitors (e.g., donepezil) for benchmarking .

Advanced: What strategies validate the purity of this compound in complex mixtures?

Answer:

  • HPLC-PDA : Use a C18 column (ACN/H₂O gradient) to separate impurities; UV detection at 254 nm.
  • LC-MS/MS : Confirm molecular ions and fragment patterns.
  • Elemental Analysis : Validate C, H, N content (±0.3% theoretical) .

Basic: What pharmacological potentials are suggested by its structural analogs?

Answer:
Piperidine analogs exhibit CNS activity (e.g., PCP derivatives as NMDA antagonists) . The ethynyl group may enhance lipophilicity, suggesting potential for blood-brain barrier penetration .

Advanced: How to employ factorial design in optimizing reaction parameters?

Answer:
A 2⁴ factorial design evaluates:

  • Catalysts (CuCl₂ vs. Pd(PPh₃)₄).
  • Solvents (DMF vs. THF).
  • Temperature (80°C vs. 110°C).
  • Reaction time (24 vs. 48 hrs).
    Response variables: Yield (%) and purity (HPLC area%). Statistical analysis (ANOVA) identifies significant factors .

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